
2-(N-acetyl-N-ethylamino)thioacetamide
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Description
2-(N-Acetyl-N-ethylamino)thioacetamide is a thioamide derivative characterized by a thioacetamide backbone (RC(=S)NH₂) substituted with an N-acetyl-N-ethylamino group.
Q & A
Q. What are the key structural features and functional groups of 2-(N-acetyl-N-ethylamino)thioacetamide that influence its reactivity and biological activity?
The compound contains a thioacetamide backbone (‑S‑C(=S)‑NH‑) with an N-acetyl-N-ethylamino substituent. The thioamide group enables sulfur-based reactivity (e.g., nucleophilic substitution), while the acetyl and ethyl groups modulate steric and electronic properties, impacting solubility and binding affinity to biological targets. Structural analogs with similar thioacetamide cores exhibit enhanced cytotoxicity when paired with electron-withdrawing groups (e.g., cyano, methoxy) .
Q. What experimental protocols are recommended for synthesizing this compound with high purity and yield?
Synthesis typically involves:
- Step 1 : Condensation of 4-butylaniline with a brominated precursor (e.g., 2-bromoimidazole) under basic conditions (e.g., K₂CO₃).
- Step 2 : Thioacetylation using thiocarbamide derivatives in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of reaction time (4–6 hours) and stoichiometric ratios .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., thioamide proton at δ 10–12 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- Quality Control : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Hazards : Potential carcinogenicity (Group 2B IARC classification for thioacetamide derivatives) and hepatotoxicity .
- Mitigation :
Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacological profile and toxicity?
Substituent | Effect on Activity | Toxicity Considerations |
---|---|---|
Cyano (-CN) | Enhances cytotoxicity via DNA intercalation | May increase metabolic instability |
Chlorophenyl | Improves target selectivity (e.g., kinase inhibition) | Risk of bioaccumulation |
Methoxy (-OCH₃) | Boosts solubility and membrane permeability | Potential for CYP450 inhibition |
Contradictions arise when substituents improve efficacy but exacerbate toxicity (e.g., thioacetamide-induced liver fibrosis in rodent models ).
Q. What strategies can resolve contradictions in reported biological activity across studies?
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
- Model Selection : Compare in vitro (cell lines) vs. in vivo (rodent hepatotoxicity models) data to contextualize discrepancies .
- Batch Consistency : Ensure compound purity (>98%) and confirm solvent/DMSO effects on activity .
Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?
- Target Identification : Use affinity chromatography or SPR to screen for protein binding partners .
- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to map apoptosis/oxidative stress pathways .
- Metabolic Profiling : Investigate hepatic clearance and metabolite formation using LC-MS/MS .
Q. What emerging applications are being explored for thioacetamide derivatives in non-pharmacological research?
- Material Science : As sulfur donors in nanoparticle synthesis (e.g., CdS quantum dots) .
- Chemical Probes : For studying sulfur-transfer enzymes (e.g., cysteine desulfurases) .
Q. How do in vitro and in vivo models differ in evaluating this compound’s therapeutic potential?
Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?
- Molecular Docking (AutoDock Vina) : Screen binding affinity to targets (e.g., EGFR, tubulin) .
- QSAR Models : Train datasets on cytotoxicity data from analogs with substituent variations .
- ADMET Prediction (SwissADME) : Estimate solubility, logP, and CYP interactions .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Thioacetamide derivatives exhibit variations in melting points and yields depending on substituents. For example:
- Compound 9 (from ): Substituted with 4-methoxyphenyl and chlorobenzylidene groups, it has a melting point of 186–187°C and a 90% yield .
- 2-(Methylsulfonyl)thioacetamide (): A methylsulfonyl group lowers the melting point to 45–47°C, likely due to reduced crystallinity from the bulky sulfonyl group .
- Dimethylaminothioacetamide hydrochloride (): The dimethylamino group enhances water solubility via protonation, whereas the acetyl-ethylamino group in the target compound may reduce solubility due to steric hindrance and neutral polarity .
Table 1: Physical Properties of Selected Thioacetamide Derivatives
*Hypothetical data inferred from analogs.
Spectroscopic and Analytical Considerations
- NMR Shifts : reports detailed ¹H/¹³C NMR data for acetylated thiophene derivatives. The acetyl group in the target compound would likely cause downfield shifts in adjacent protons due to electron withdrawal .
- Mass Spectrometry : Thioacetamide derivatives typically show [M+H]⁺ peaks in MS, with fragmentation patterns influenced by substituents. For example, the acetyl group may lead to cleavage at the C–N bond, as seen in phthalimido derivatives () .
Properties
Molecular Formula |
C6H12N2OS |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
N-(2-amino-2-sulfanylideneethyl)-N-ethylacetamide |
InChI |
InChI=1S/C6H12N2OS/c1-3-8(5(2)9)4-6(7)10/h3-4H2,1-2H3,(H2,7,10) |
InChI Key |
KDLOHZMKNXLBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=S)N)C(=O)C |
Origin of Product |
United States |
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